molecular formula C21H21In B14290499 Indium, tris(phenylmethyl)- CAS No. 125706-16-3

Indium, tris(phenylmethyl)-

Katalognummer: B14290499
CAS-Nummer: 125706-16-3
Molekulargewicht: 388.2 g/mol
InChI-Schlüssel: VXYBQDNBICTYEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indium, tris(phenylmethyl)-, also known as indium triphenylmethyl, is an organoindium compound. Indium is a post-transition metal that has gained significant attention in various fields due to its unique properties. The compound is characterized by the presence of three phenylmethyl groups attached to an indium atom, making it a valuable reagent in organic synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(phenylmethyl)- typically involves the reaction of indium trichloride with phenylmethyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

InCl3+3PhCH2MgBrIn(PhCH2)3+3MgBrCl\text{InCl}_3 + 3 \text{PhCH}_2\text{MgBr} \rightarrow \text{In(PhCH}_2)_3 + 3 \text{MgBrCl} InCl3​+3PhCH2​MgBr→In(PhCH2​)3​+3MgBrCl

Industrial Production Methods: While the laboratory synthesis of indium, tris(phenylmethyl)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for scalable production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions: Indium, tris(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form indium(III) species.

    Reduction: It can be reduced to form lower oxidation state indium compounds.

    Substitution: The phenylmethyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, alkoxides, and amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Indium, tris(phenylmethyl)- is unique due to its specific structure and reactivity, making it a versatile reagent in both organic synthesis and industrial applications. Its ability to form stable complexes with various ligands sets it apart from other indium compounds.

Eigenschaften

CAS-Nummer

125706-16-3

Molekularformel

C21H21In

Molekulargewicht

388.2 g/mol

IUPAC-Name

tribenzylindigane

InChI

InChI=1S/3C7H7.In/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2;

InChI-Schlüssel

VXYBQDNBICTYEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C[In](CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.